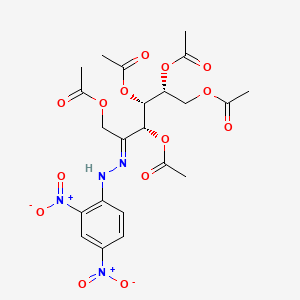
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is characterized by the presence of a hydrazone group formed by the reaction of D-fructose with 2,4-dinitrophenylhydrazine, and it is further modified by the acetylation of all five hydroxyl groups on the fructose molecule. The resulting compound is used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions:
-
Formation of D-Fructose, (2,4-dinitrophenyl)hydrazone:
Reactants: D-fructose and 2,4-dinitrophenylhydrazine.
Conditions: The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at room temperature. The mixture is stirred until the hydrazone formation is complete.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.
-
Acetylation to Form 1,3,4,5,6-Pentaacetate:
Reactants: D-Fructose, (2,4-dinitrophenyl)hydrazone and acetic anhydride.
Conditions: The reaction is carried out in the presence of a catalyst, such as pyridine, at room temperature. The mixture is stirred until the acetylation is complete.
Industrial Production Methods: While the industrial production of this specific compound is not widely documented, the methods described above can be scaled up for larger-scale synthesis with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone group, leading to the formation of various oxidation products.
Reduction: The hydrazone group can be reduced to form the corresponding amine derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the hydrazone group.
Reduction Products: Amine derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the acetyl groups.
科学的研究の応用
Chemistry:
- Used as a reagent in the synthesis of other complex organic molecules.
- Employed in studies of carbohydrate chemistry and hydrazone formation.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving carbohydrates.
- Serves as a model compound for studying the interactions of sugars with proteins and other biomolecules.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable hydrazone linkages.
- Explored for its potential as a diagnostic reagent in detecting specific biomolecules.
Industry:
- Used in the production of specialized chemicals and reagents for research and development.
- Employed in the synthesis of materials with specific properties for industrial applications.
作用機序
The mechanism by which D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate exerts its effects involves the formation of stable hydrazone linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The acetyl groups on the fructose molecule can also influence the compound’s solubility and reactivity, affecting its interactions with other molecules.
類似化合物との比較
D-Glucose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: Similar structure but derived from D-glucose instead of D-fructose.
D-Mannose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: Similar structure but derived from D-mannose instead of D-fructose.
Uniqueness:
- The presence of the hydrazone group and multiple acetyl groups provides a combination of stability and reactivity that is valuable in various research applications.
D-Fructose, (2,4-dinitrophenyl)hydrazone, 1,3,4,5,6-pentaacetate: is unique due to the specific arrangement of hydroxyl groups on the fructose molecule, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
54538-26-0 |
|---|---|
分子式 |
C22H26N4O14 |
分子量 |
570.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5E)-2,3,4,6-tetraacetyloxy-5-[(2,4-dinitrophenyl)hydrazinylidene]hexyl] acetate |
InChI |
InChI=1S/C22H26N4O14/c1-11(27)36-9-18(24-23-17-7-6-16(25(32)33)8-19(17)26(34)35)21(39-14(4)30)22(40-15(5)31)20(38-13(3)29)10-37-12(2)28/h6-8,20-23H,9-10H2,1-5H3/b24-18+/t20-,21-,22-/m1/s1 |
InChIキー |
HHZPYULMSXDKIA-OXNNBMGBSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]([C@@H](/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC(C(C(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




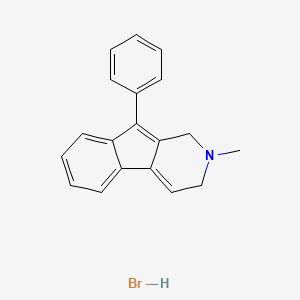

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)


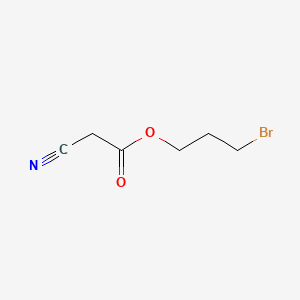
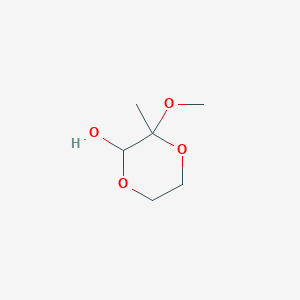

![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
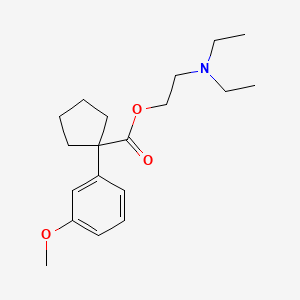

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
